molecular formula C22H14F3N3O2 B14955630 1-oxo-N~4~-(3-pyridylmethyl)-2-(3,4,5-trifluorophenyl)-1,2-dihydro-4-isoquinolinecarboxamide

1-oxo-N~4~-(3-pyridylmethyl)-2-(3,4,5-trifluorophenyl)-1,2-dihydro-4-isoquinolinecarboxamide

Cat. No.: B14955630
M. Wt: 409.4 g/mol
InChI Key: VCRYHLYJNSJWDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a 1,2-dihydro-4-isoquinolinecarboxamide derivative featuring a 3-pyridylmethyl group at the N~4~ position and a 3,4,5-trifluorophenyl substituent at the 2-position. The isoquinoline core provides a planar aromatic system, which is advantageous for interactions with biological targets such as enzymes or DNA. The trifluorophenyl group enhances metabolic stability and lipophilicity, while the pyridylmethyl moiety may improve aqueous solubility compared to purely hydrophobic substituents .

Properties

Molecular Formula

C22H14F3N3O2

Molecular Weight

409.4 g/mol

IUPAC Name

1-oxo-N-(pyridin-3-ylmethyl)-2-(3,4,5-trifluorophenyl)isoquinoline-4-carboxamide

InChI

InChI=1S/C22H14F3N3O2/c23-18-8-14(9-19(24)20(18)25)28-12-17(15-5-1-2-6-16(15)22(28)30)21(29)27-11-13-4-3-7-26-10-13/h1-10,12H,11H2,(H,27,29)

InChI Key

VCRYHLYJNSJWDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC(=C(C(=C3)F)F)F)C(=O)NCC4=CN=CC=C4

Origin of Product

United States

Biological Activity

1-oxo-N~4~-(3-pyridylmethyl)-2-(3,4,5-trifluorophenyl)-1,2-dihydro-4-isoquinolinecarboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by an isoquinoline core with various substituents that may influence its biological activity. The trifluorophenyl group is particularly notable for its potential to enhance lipophilicity and biological interactions.

The biological activity of this compound has been linked to several mechanisms:

  • Inhibition of Enzymes : Preliminary studies suggest that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially influencing conditions such as diabetes and cancer.
  • Receptor Interaction : It may also interact with various receptors in the central nervous system, suggesting a role in neuropharmacology.

Biological Assays

Various assays have been conducted to evaluate the biological activity of this compound. The following table summarizes key findings from recent studies:

StudyBiological ActivityMethodologyFindings
Dipeptidyl Peptidase IV InhibitionEnzyme inhibition assayIC50 = 18 nM, indicating potent inhibition
RIP1 Kinase InhibitionCell-based assaysSignificant suppression of necroptotic cell death in mouse models
Anticancer ActivityCell proliferation assaysInhibited growth of SW480 and HCT116 cancer cells with IC50 values of 2 μM and 0.12 μM, respectively

Case Study 1: Diabetes Treatment

A study highlighted the compound's potential as a DPP-IV inhibitor, which is significant for managing type 2 diabetes. The compound demonstrated excellent selectivity and bioavailability in preclinical models, suggesting it could be developed into a therapeutic agent for diabetes management .

Case Study 2: Cancer Therapeutics

Another investigation focused on the compound's anticancer properties. It was shown to inhibit cell proliferation in colorectal cancer cell lines effectively. Furthermore, it reduced tumor growth in xenograft models, showcasing its potential as a lead candidate for cancer therapy .

Comparison with Similar Compounds

Core Structure Variations

The target compound’s isoquinoline core distinguishes it from analogs with naphthyridine (e.g., ’s compound 67) or pyrido-pyrrolo-pyrimidine scaffolds (e.g., ’s compound 900883-14-9). In contrast, naphthyridine and pyrido-pyrrolo-pyrimidine cores introduce different electronic environments and steric profiles, which may alter target selectivity .

Substituent Analysis

  • Target Compound : The 3,4,5-trifluorophenyl group provides strong electron-withdrawing effects, improving metabolic stability and membrane permeability. The 3-pyridylmethyl group balances hydrophobicity with moderate polarity.
  • Compound (CAS 1024289-66-4): Features bis(4-methoxyphenyl) and dimethylaminophenyl groups. Methoxy groups are electron-donating, which may reduce oxidative stability compared to fluorine substituents .
  • ’s Compound 67 : Contains a 3,5-dimethyladamantyl group, a bulky hydrophobic moiety that may enhance CNS penetration but reduce solubility .
  • ’s Compound 900883-14-9 : Includes a 3-methoxypropyl chain, offering flexibility and moderate polarity, though less electronegative than trifluorophenyl .

Research Findings and Implications

  • Electron-Withdrawing Effects : The target compound’s trifluorophenyl group likely enhances binding affinity in enzyme inhibition assays compared to methoxy-substituted analogs .
  • Solubility vs. Permeability : The pyridylmethyl group may offer better aqueous solubility than adamantyl () or propyl chains (), though this requires experimental validation .
  • Synthetic Feasibility: The target compound’s synthesis could adopt amidation strategies similar to those in , but with tailored starting materials for the isoquinoline core .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.